molecular formula C10H22NO3P B11706787 cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide CAS No. 39770-51-9

cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide

Cat. No.: B11706787
CAS No.: 39770-51-9
M. Wt: 235.26 g/mol
InChI Key: REQUQJQPNHWTGW-UHFFFAOYSA-N
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Description

cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide is a cyclic organophosphorus compound It is characterized by the presence of a phosphorus atom within a five-membered ring, which is bonded to an oxygen atom, a diethylamino group, and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide typically involves the oxidation of a precursor compound. One common method is the oxidation of cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol selenide using hydrogen peroxide. This reaction proceeds under mild conditions and yields the desired oxide compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar oxidation reactions, optimized for higher yields and efficiency.

Chemical Reactions Analysis

Types of Reactions

cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: It can be reduced back to its precursor selenide form.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as sodium borohydride can be employed.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Further oxidized phosphorus compounds.

    Reduction: cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol selenide.

    Substitution: Compounds with different functional groups replacing the diethylamino group.

Scientific Research Applications

cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide involves its interaction with various molecular targets. The phosphorus atom in the compound can form bonds with nucleophiles, leading to the formation of new compounds. The diethylamino group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide is unique due to its specific combination of functional groups and the presence of a phosphorus atom within a five-membered ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

39770-51-9

Molecular Formula

C10H22NO3P

Molecular Weight

235.26 g/mol

IUPAC Name

2-(diethylamino)-3,5,5-trimethyl-2-oxo-1,2λ5-oxaphospholan-3-ol

InChI

InChI=1S/C10H22NO3P/c1-6-11(7-2)15(13)10(5,12)8-9(3,4)14-15/h12H,6-8H2,1-5H3

InChI Key

REQUQJQPNHWTGW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P1(=O)C(CC(O1)(C)C)(C)O

Origin of Product

United States

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